2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is a complex organic compound characterized by multiple chloro, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Chlorination: The substitution of hydrogen atoms with chlorine atoms using chlorine gas or other chlorinating agents like thionyl chloride.
Amidation: The formation of the amide bond through the reaction of an acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, forming nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various chemical transformations.
Substitution: The chloro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of multiple electron-withdrawing groups (chloro, nitro, and trifluoromethyl) can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both nitro and trifluoromethyl groups can significantly enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C21H9Cl3F3N3O6 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C21H9Cl3F3N3O6/c22-15-5-2-11(29(33)34)8-13(15)19(31)28(18-7-10(21(25,26)27)1-4-17(18)24)20(32)14-9-12(30(35)36)3-6-16(14)23/h1-9H |
InChI Key |
HMLSPWKAKJAFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N(C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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